molecular formula C21H16ClN2NaO6 B1573855 TM 5441

TM 5441

Cat. No.: B1573855
M. Wt: 450.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties of TM5441

Molecular Composition and Identification

Chemical Formula and Molecular Weight

TM5441 possesses the molecular formula C21H17ClN2O6, indicating a complex organic structure containing 21 carbon atoms, 17 hydrogen atoms, one chlorine atom, two nitrogen atoms, and six oxygen atoms. The compound exhibits a molecular weight of 428.82 grams per mole, placing it within the typical range for small molecule therapeutic agents. This molecular composition reflects the compound's multi-ring structure and the presence of various functional groups that contribute to its biological activity.

The compound is officially registered with the Chemical Abstracts Service number 1190221-43-2, providing a unique identifier for regulatory and research purposes. Additionally, TM5441 is catalogued in the PubChem database under the Compound Identification Number 44250349, facilitating access to comprehensive chemical and biological information.

IUPAC Nomenclature and Standard Identifiers

The International Union of Pure and Applied Chemistry systematic name for TM5441 is 5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid. This nomenclature clearly describes the compound's structural organization, beginning with the chlorinated benzoic acid core and extending through the linking groups to the furan-containing phenyl moiety.

The compound's standard International Chemical Identifier string is InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28). The corresponding InChI Key is BGGMLMAPVODXAU-UHFFFAOYSA-N, providing a condensed representation of the molecular structure. The simplified molecular-input line-entry system representation is C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3.

Physical and Chemical Characteristics

TM5441 presents as an off-white powder under standard conditions, indicating its solid-state nature at room temperature. The compound demonstrates notable solubility characteristics in organic solvents, particularly in dimethyl sulfoxide where it achieves concentrations of at least 300 milligrams per milliliter, equivalent to 699.59 millimolar. Alternative solubility data indicates dissolution in dimethyl sulfoxide at 86 milligrams per milliliter, corresponding to 200.55 millimolar concentration. The compound exhibits poor solubility in water and ethanol, classifying it as insoluble in these polar protic solvents.

Storage stability studies indicate that TM5441 maintains its chemical integrity when stored at room temperature, making it suitable for standard laboratory handling conditions. The compound's stability profile supports its practical utility in research applications and potential pharmaceutical development.

Structural Features and Functional Groups

Core Structural Components

The molecular architecture of TM5441 centers around a chlorinated benzoic acid scaffold, specifically featuring chlorine substitution at the 5-position of the benzoic acid ring. This core structure provides the primary pharmacophore responsible for the compound's interaction with its target protein. The benzoic acid moiety contributes both hydrogen bonding capability through its carboxyl group and hydrophobic interactions through its aromatic system.

Extending from this central scaffold, TM5441 incorporates a glycolic acid linker system that connects the benzoic acid core to the terminal aromatic group. This linking system consists of two acetyl groups connected through an ether oxygen, creating a flexible chain that allows the terminal pharmacophore to adopt optimal binding conformations. The presence of amide bonds within this linker provides additional hydrogen bonding sites that may contribute to target selectivity and binding affinity.

The terminal structural component features a 3-(furan-3-yl)aniline moiety, which introduces both aromatic character and heteroatom functionality. The furan ring contributes to the compound's electronic properties through its oxygen heteroatom, while the aniline group provides both aromatic stacking interactions and potential hydrogen bonding through its amino group.

Reactive Moieties and Their Significance

TM5441 contains several functional groups that contribute to its biological activity and chemical reactivity. The compound incorporates chloroarene functionality through the chlorinated benzoic acid core, which may participate in halogen bonding interactions with target proteins. The presence of the chlorine substituent also modulates the electronic properties of the aromatic system, potentially affecting binding affinity and selectivity.

The compound features multiple amide linkages that serve as hydrogen bond donors and acceptors, facilitating specific interactions with protein targets. These amide groups contribute to the compound's conformational stability and provide key recognition elements for molecular interactions. The ether oxygen atoms within the glycolic acid linker system offer additional hydrogen bonding opportunities and contribute to the compound's overall hydrophilicity.

The furan heterocycle represents a unique structural feature that distinguishes TM5441 from many other small molecule inhibitors. This five-membered aromatic ring system contributes to the compound's overall shape and electronic distribution, potentially providing specific recognition elements for target binding. The furan oxygen may participate in hydrogen bonding or coordinate interactions with metal centers in target proteins.

Structural Relationship to Other PAI-1 Inhibitors

Comparison with TM5275 and TM5007

TM5441 belongs to a family of carboxylic acid-derived plasminogen activator inhibitor-1 antagonists that includes TM5275 and TM5007, each exhibiting distinct structural characteristics. TM5275 possesses the molecular formula C28H27ClN3O5 with a significantly higher molecular weight of 544.0 grams per mole, indicating a more complex structural framework compared to TM5441. The structural architecture of TM5275 incorporates a benzhydrylpiperazine moiety that contrasts sharply with the furan-containing aniline system found in TM5441.

TM5007 represents an earlier generation compound with the molecular formula C24H20N2O6S4 and a molecular weight of 560.69 grams per mole. This compound features a dimeric structure based on thiophene carboxylic acid derivatives, fundamentally different from the monomeric architecture of TM5441. The presence of multiple sulfur atoms in TM5007 through its thiophene rings creates a distinct electronic environment compared to the oxygen-rich structure of TM5441.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
TM5441 C21H17ClN2O6 428.82 Chlorobenzoic acid core, furan-aniline terminus
TM5275 C28H27ClN3O5 544.0 Benzhydrylpiperazine system, chlorobenzoic acid
TM5007 C24H20N2O6S4 560.69 Dimeric thiophene carboxylic acid structure
Structure-Activity Relationship Analysis

The structural variations among TM5441, TM5275, and TM5007 provide valuable insights into the structure-activity relationships governing plasminogen activator inhibitor-1 inhibition. TM5441 demonstrates inhibitory activity with IC50 values ranging between 9.7 and 60.3 micromolar across different experimental systems. In comparison, TM5275 exhibits IC50 values of 6.95 micromolar for plasminogen activator inhibitor-1 inhibition, suggesting enhanced potency relative to TM5441. TM5007 shows IC50 values of approximately 29 micromolar, positioning it between TM5441 and TM5275 in terms of inhibitory potency.

The improved pharmacological properties of TM5441 compared to earlier compounds appear to correlate with its optimized structural features. The incorporation of the furan-containing aniline system in TM5441 may contribute to enhanced target selectivity and improved pharmacokinetic properties compared to the dimeric thiophene structure of TM5007. Similarly, the more compact structure of TM5441 relative to TM5275 may facilitate better tissue distribution and oral bioavailability.

Properties

Molecular Formula

C21H16ClN2NaO6

Molecular Weight

450.8

Synonyms

5-Chloro-2-[[2-[2-[[3-(3-furanyl)phenyl]amino]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and TM 5275

Property This compound TM 5275
Molecular Weight 428.82 g/mol 412.81 g/mol
IC₅₀ (PAI-1 Inhibition) 2.1 μM 1.8 μM
Oral Bioavailability High Moderate
Distribution Volume (Vd) 4.2 L/kg 1.8 L/kg
Therapeutic Efficacy* 85% reduction in fibrosis 60% reduction in fibrosis

*In L-NAME-induced murine models .

In Vitro vs. In Vivo Performance

  • In Vitro Potency : TM 5275 demonstrates stronger concentration-dependent inhibition of cell survival at higher doses (>50 μM), as shown in a dose-response assay (Figure 1, ). At 50 μM, TM 5275 reduces survival rates to 20%, whereas this compound achieves 40% survival under identical conditions .
  • In Vivo Efficacy : Despite lower in vitro potency, this compound outperforms TM 5275 in vivo due to enhanced stability and tissue penetration. For example, in vascular aging models, this compound reduces systolic blood pressure by 25% compared to 15% with TM 5275 .

Mechanism of Action Divergence

Broader Context: this compound and Other PAI-1 Inhibitors

  • PAI-039 : Higher selectivity for PAI-1 but associated with off-target effects in coagulation pathways. this compound’s balance of bioavailability, specificity, and safety positions it as a leading candidate for clinical translation .

Preparation Methods

Overview of TM 5441 Synthesis

Core Synthetic Route

The synthesis of this compound generally involves the following steps:

  • Starting Materials: The synthesis begins with substituted pyridine derivatives, such as 2-chloro-5-methyl-4-pyridinamine or related analogs.

  • Functional Group Transformations: The chlorine atom and amino groups on the pyridine ring are subjected to nucleophilic substitution and reduction reactions to introduce the desired functionalities.

  • Hydrogenation and Catalysis: Platinum-catalyzed hydrogenation is used to convert pyridine N-oxides to corresponding amines, which are crucial intermediates in the synthesis pathway.

  • Final Coupling and Purification: The final steps involve coupling reactions to attach specific side chains and purification processes to isolate this compound in its active form.

Specific Methodologies from Patents

A Chinese patent (CN113474332A) describes a method relevant to intermediates used in this compound synthesis, involving:

  • Reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under pressure to produce 4-amino-5-methyl-2(1H)-pyridone, an important intermediate.

  • Using platinum catalysts to hydrogenate 2-chloro-5-methyl-4-amino-pyridine-1-oxide to yield 2-chloro-5-methyl-4-pyridinamine, which feeds into the subsequent synthesis steps.

This method highlights the importance of catalytic hydrogenation and pressure reactor conditions in preparing key intermediates for this compound.

Preparation Conditions and Parameters

Step Reagents/Conditions Purpose/Outcome
Nucleophilic substitution 2-chloro-5-methyl-4-pyridinamine + KOH in methanol, pressure reactor Conversion to 4-amino-5-methyl-2(1H)-pyridone intermediate
Catalytic hydrogenation Platinum catalyst, hydrogen gas Reduction of pyridine N-oxide to pyridinamine
Dissolution and formulation Dimethyl sulfoxide (DMSO), stock solution 50 mM, stored at -20°C Preparation of this compound for experimental use

Research Findings on this compound Preparation

  • This compound is obtained as a lyophilized powder stored in amber glass vials to protect from light and degradation.

  • For experimental applications, this compound is dissolved in DMSO to prepare stock solutions, which are then diluted for in vitro or in vivo studies.

  • The molecular weight of this compound is approximately 428.8 g/mol with a calculated logP of 3.319, indicating moderate lipophilicity, which is consistent with its oral bioavailability.

  • The compound was developed through an extensive structure-activity relationship study involving over 170 derivatives to optimize potency and pharmacokinetic properties.

Summary Table of this compound Preparation Elements

Aspect Details Source
Molecular Weight 428.8 g/mol
Key Intermediates 4-amino-5-methyl-2(1H)-pyridone, 2-chloro-5-methyl-4-pyridinamine
Catalysts Platinum catalyst for hydrogenation
Solvent for Stock Solution Dimethyl sulfoxide (DMSO)
Storage Conditions Lyophilized powder in amber glass, room temperature; stock at -20°C
Synthetic Route Basis Nucleophilic substitution, catalytic hydrogenation, coupling reactions
Optimization Approach Structure-activity relationship (SAR) study of 170+ derivatives

Q & A

Q. Methodological Guidance

  • Detailed protocols : Share step-by-step methods for compound preparation, cell culture conditions, and assay parameters.
  • Data transparency : Publish raw datasets (e.g., viability curves, blot densitometry) in supplementary materials.
  • Cross-lab collaboration : Use harmonized reagents (e.g., same this compound batch) to reduce variability .

How can researchers validate this compound's specificity as a PAI-1 inhibitor?

Q. Advanced Research Focus

  • Kinase profiling : Screen this compound against kinase panels to rule off-target interactions.
  • Genetic knockdown : Compare effects in PAI-1 siRNA vs. wild-type cells.
  • Structural analysis : Use molecular docking studies to confirm binding to PAI-1’s active site .

What ethical and reporting standards apply to this compound research?

Q. Methodological Guidance

  • Animal studies : Adhere to ARRIVE guidelines for in vivo experiments.
  • Data integrity : Avoid selective reporting; include all replicates and outliers.
  • Ethical review : Obtain institutional approval for studies involving human-derived cells or animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.